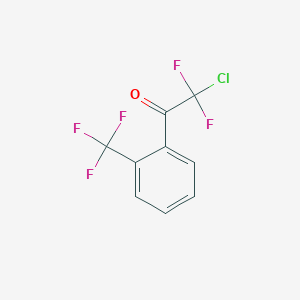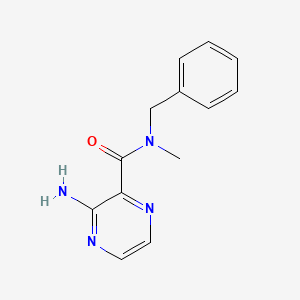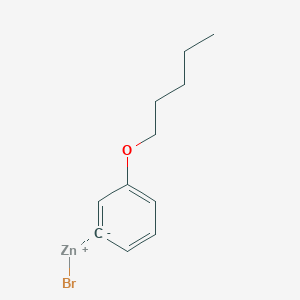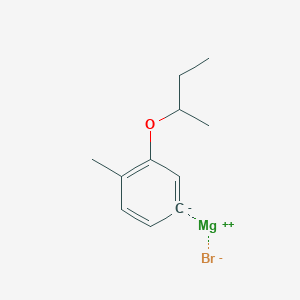
(3-sec-Butyloxy-4-methylphenyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-sec-Butyloxy-4-methylphenyl)magnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its high reactivity and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (3-sec-Butyloxy-4-methylphenyl)magnesium bromide involves the reaction of 3-sec-butyloxy-4-methylbromobenzene with magnesium metal in an anhydrous ether solvent, such as THF. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is usually stirred continuously to ensure complete reaction of the magnesium metal with the organic halide .
Análisis De Reacciones Químicas
Types of Reactions
(3-sec-Butyloxy-4-methylphenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether. The major products formed from these reactions are alcohols, alkanes, and other substituted organic compounds .
Aplicaciones Científicas De Investigación
(3-sec-Butyloxy-4-methylphenyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceutical Research: Helps in the development of new drugs by forming carbon-carbon bonds in drug molecules.
Material Science: Used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (3-sec-Butyloxy-4-methylphenyl)magnesium bromide involves the formation of a carbon-magnesium bond, which is highly polar. This bond makes the carbon atom nucleophilic, allowing it to attack electrophilic centers in other molecules. The compound can act as both a strong base and a strong nucleophile, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Methylmagnesium Bromide: A simpler Grignard reagent with a methyl group instead of the sec-butyloxy and methyl groups.
Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group.
Uniqueness
(3-sec-Butyloxy-4-methylphenyl)magnesium bromide is unique due to its specific substituents, which can influence the reactivity and selectivity of the compound in various chemical reactions. The presence of the sec-butyloxy group can provide steric hindrance, affecting the compound’s behavior in different synthetic applications .
Propiedades
Fórmula molecular |
C11H15BrMgO |
|---|---|
Peso molecular |
267.45 g/mol |
Nombre IUPAC |
magnesium;1-butan-2-yloxy-2-methylbenzene-5-ide;bromide |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-4-10(3)12-11-8-6-5-7-9(11)2;;/h5,7-8,10H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
NJDUPNTYJAEKFC-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)OC1=C(C=C[C-]=C1)C.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B14895252.png)

![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)
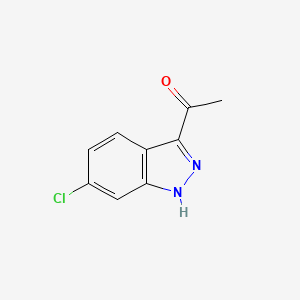
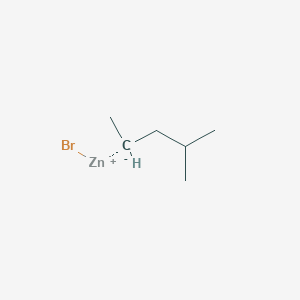
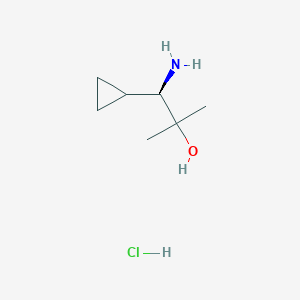
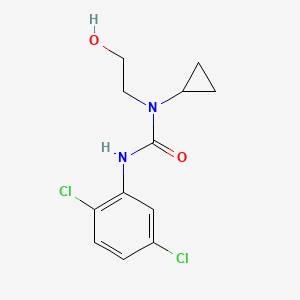
![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)


